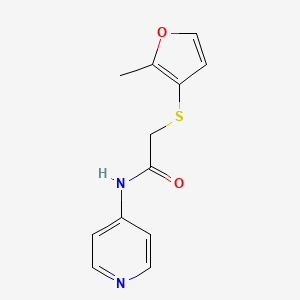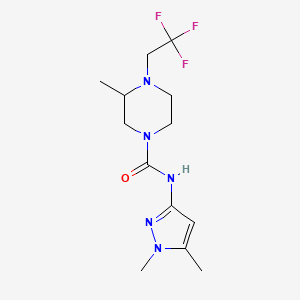
2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfanyl pyridinyl acetamides and has been found to exhibit promising biological activities.
Mechanism of Action
The exact mechanism of action of 2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide is not fully understood. However, studies have suggested that this compound may exert its biological effects through various pathways. For instance, it has been found to inhibit the activity of inflammatory mediators such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, it has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression.
Biochemical and Physiological Effects
Studies have shown that 2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide can modulate various biochemical and physiological processes in the body. For instance, it has been found to reduce the levels of glucose and insulin in diabetic animal models. Additionally, it has been reported to decrease the levels of oxidative stress markers and increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide in lab experiments is its potential therapeutic applications. This compound has been found to exhibit promising biological activities, making it a potential candidate for drug development. However, one of the limitations of using this compound is its limited availability and high cost, which may hinder its widespread use in scientific research.
Future Directions
There are several future directions for the research on 2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide. One of the areas of interest is the development of novel derivatives with enhanced biological activities. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various disease models. Furthermore, the development of efficient and cost-effective synthesis methods for this compound may facilitate its widespread use in scientific research.
Conclusion
In conclusion, 2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide is a chemical compound that exhibits promising biological activities and has potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in drug development and disease treatment.
Synthesis Methods
The synthesis of 2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide has been reported in the literature. The method involves the reaction of 2-methylfuran-3-thiol with 4-chloropyridine-2-carboxylic acid followed by the addition of acetic anhydride. The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
The biological activities of 2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide have been extensively studied in scientific research. This compound has been found to exhibit potential therapeutic effects in various disease models. For instance, it has been reported to possess anti-inflammatory, antitumor, and antidiabetic activities. Additionally, it has been found to exhibit neuroprotective effects and has potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-9-11(4-7-16-9)17-8-12(15)14-10-2-5-13-6-3-10/h2-7H,8H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJUWPZREQOVOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SCC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylfuran-3-yl)sulfanyl-N-pyridin-4-ylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methanesulfonamide](/img/structure/B7632896.png)
![1-cyclopropyl-N-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1-(5-methyl-1,3-thiazol-2-yl)methanamine](/img/structure/B7632904.png)
![7-[[1-(4-methyl-1,3-thiazol-2-yl)piperidin-4-yl]amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7632912.png)
![N-[5-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632925.png)
![N-[3-(azepan-1-yl)phenyl]methanesulfonamide](/img/structure/B7632930.png)

![2-[4-[(2-Chloro-1,3-thiazol-5-yl)methyl]morpholin-3-yl]-1-thiophen-2-ylethanone](/img/structure/B7632936.png)
![N-[5-[2-(2-methylphenyl)ethyl]-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B7632937.png)
![4-Cyclopropyl-3-methyl-5-[(2-methylfuran-3-yl)sulfanylmethyl]-1,2,4-triazole](/img/structure/B7632946.png)
![2-[1-[(2,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7632957.png)
![[4-[(2-Methylfuran-3-yl)sulfanylmethyl]phenyl]methanol](/img/structure/B7632977.png)
![1-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7632983.png)
![5-(2,3-dimethoxyphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7632985.png)